molecular formula C14H17ClN2O4 B5220588 N-(3-chloro-4-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-(3-chloro-4-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B5220588
M. Wt: 312.75 g/mol
InChI Key: PMFUEFFXPBFBPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-4-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide often involves reactions with nitrogen-containing binucleophilic agents. For example, reactions of related furanone compounds with ethylenediamine have led to the isolation of various pyrrol derivatives characterized by X-ray crystallography, showcasing a method that could be adapted for the synthesis of our compound of interest (Kosolapova et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using techniques like X-ray crystallography. For instance, 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine molecules have been linked into helical chains by N-H...O hydrogen bonds, which provides insights into the structural possibilities for this compound (Zhang et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of compounds with similar structures often involve nucleophilic and electrophilic reactions. For example, 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone, a compound with a related structure, has been shown to undergo various reactions with nucleophilic and electrophilic reagents, leading to the formation of different derivatives (Soliman & El-Sakka, 2017). These reactions highlight the chemical versatility and potential reactivity of this compound.

Physical Properties Analysis

The physical properties of compounds similar to this compound can be deduced from studies like the one by Karabulut et al. (2014), which investigated the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide. Such studies provide valuable insights into the physical properties, including solubility, melting point, and crystalline structure, that could be expected for our compound of interest (Karabulut et al., 2014).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity and stability of the compound. For compounds like this compound, studies on related chemicals, such as the oxidation reactions of methoxychlor and its derivatives, provide insights into potential metabolic pathways and degradation processes, which are crucial for assessing the chemical's stability and reactivity in different environments (Hu & Kupfer, 2002).

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-20-12-5-4-9(7-11(12)15)17-14(19)13(18)16-8-10-3-2-6-21-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUEFFXPBFBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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